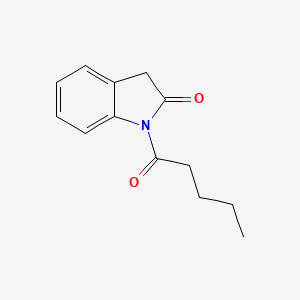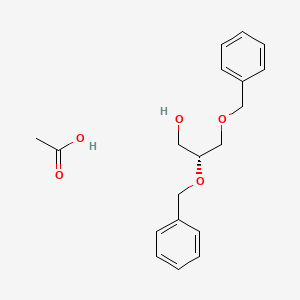
acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol is a compound that combines the properties of acetic acid and a secondary alcohol with two phenylmethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol typically involves the protection of hydroxyl groups followed by selective reactions to introduce the phenylmethoxy groups. One common method involves the use of benzyl chloride in the presence of a base to form the phenylmethoxy groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol exerts its effects involves interactions with various molecular targets. The phenylmethoxy groups can interact with hydrophobic regions of proteins or enzymes, potentially altering their activity. The secondary alcohol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-1-ol: A primary alcohol with similar reactivity but lacking the phenylmethoxy groups.
Acetic Acid: A simple carboxylic acid with different chemical properties.
Phenylmethanol: Contains a phenyl group but lacks the additional methoxy groups.
Uniqueness
Acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol is unique due to the presence of both phenylmethoxy groups and a secondary alcohol, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler compounds.
Eigenschaften
CAS-Nummer |
58274-08-1 |
|---|---|
Molekularformel |
C19H24O5 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol |
InChI |
InChI=1S/C17H20O3.C2H4O2/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4)/t17-;/m1./s1 |
InChI-Schlüssel |
ULWJKVURJSFRIW-UNTBIKODSA-N |
Isomerische SMILES |
CC(=O)O.C1=CC=C(C=C1)COC[C@@H](CO)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)COCC(CO)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


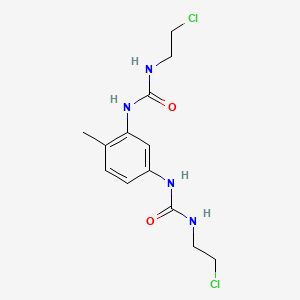

![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
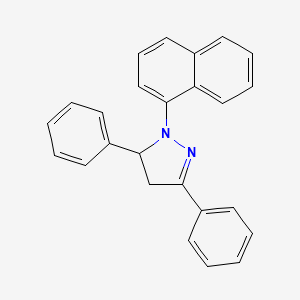
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)

![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
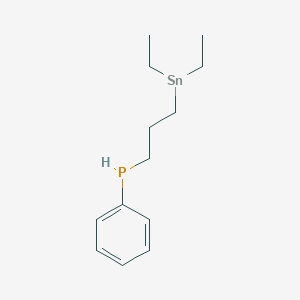
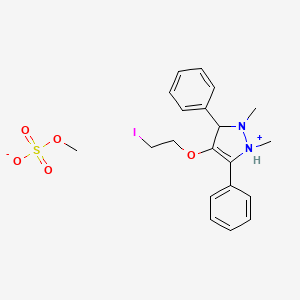
![2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618541.png)


